

1-Phenyl-1,2-propanedione synonyms and alternative names

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Compound of Interest

Compound Name: **1-Phenyl-1,2-propanedione**

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1-Phenyl-1,2-propanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenyl-1,2-propanedione**, a versatile alpha-diketone with significant applications in various scientific fields. This document details its chemical identity, properties, synthesis, and key applications, with a focus on its role as a photoinitiator in dental composites and as a substrate in stereoselective synthesis.

Chemical Identity and Synonyms

1-Phenyl-1,2-propanedione is an organic compound that is found in coffee and has been identified as a volatile flavor compound in other natural sources.^{[1][2]} It is classified as an alpha-diketone and an aromatic ketone.^{[3][4]} The compound is widely known by several synonyms and alternative names, which are crucial for comprehensive literature searches and material sourcing.

Below is a table summarizing the various identifiers and names associated with **1-Phenyl-1,2-propanedione**.

Identifier Type	Value
IUPAC Name	1-phenylpropane-1,2-dione[4][5]
CAS Number	579-07-7[1][3][4][5][6][7]
EC Number	209-435-2[3][4][7]
UNII	ZB5XA3GD0I[3][4]
Molecular Formula	C9H8O2[3][4][5]
Synonyms	Acetylbenzoyl[4][5][7][8][9], Acetyl benzoyl[4][7][8], Benzoylacetyl[4][5][8], Pyruvophenone[4][5], Methylphenylglyoxal[4][5][8], Benzoyl methyl ketone[4][5][8], Phenylmethyldiketone[4][5][8], Methyl phenyl diketone[4][8], 1,2-Propanedione, 1-phenyl-[4][5], 3-Phenyl-2,3-propanedione[4][5][8]

Physicochemical Properties

1-Phenyl-1,2-propanedione is a clear yellow liquid with a characteristic pungent, plastic-like odor.[1][3] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
Molecular Weight	148.16 g/mol	[3][4][7]
Boiling Point	228 °C at 760 mmHg[3]; 103-105 °C at 14 mmHg[10][11]	[3][10][11]
Melting Point	<20 °C[3][10]	[3][10]
Density	1.1 g/cm³[3]; 1.101 g/mL at 25 °C[10][11]	[3][10][11]
Refractive Index	n _{20/D} 1.532[3][10][11]	[3][10][11]
Flash Point	83.7 °C[3]; 84 °C (closed cup)[11]	[3][11]
Solubility	Soluble in Chloroform; Slightly soluble in Hexane and Methanol[3]	[3]

Experimental Protocols

Synthesis of 1-Phenyl-1,2-propanedione

A common synthetic route to **1-Phenyl-1,2-propanedione** involves the oxidation of propiophenone. Another method proceeds via an intermediate, **1-phenyl-1,2-propanedione-2-oxime**, which is then hydrolyzed.

Method 1: Oxidation of Propiophenone This method typically employs an oxidizing agent like selenium dioxide.

- Materials: Propiophenone, Selenium Dioxide, appropriate solvent (e.g., dioxane).
- Procedure:
 - Dissolve propiophenone in the solvent in a reaction flask equipped with a reflux condenser.
 - Add selenium dioxide to the solution.

- Reflux the mixture for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove selenium metal.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation under reduced pressure to obtain **1-Phenyl-1,2-propanedione**.

Method 2: From Propiophenone via an Oxime Intermediate This two-step synthesis involves nitrosation followed by hydrolysis. A patented method describes using propiophenone as the starting material, which reacts with an ethyl nitrite under the effect of hydrogen chloride to yield the intermediate **1-phenyl-1,2-propanedione-2-oxime**. This intermediate is then hydrolyzed using a mixture of formaldehyde, hydrochloric acid, and alcohol to produce **1-phenyl-1,2-propanedione**.[\[12\]](#)

- Step 1: Synthesis of **1-Phenyl-1,2-propanedione-2-oxime**

- Materials: Propiophenone, Sodium Nitrite, Methyl Alcohol, Sulfuric Acid, Ethyl Ether, Hydrogen Chloride.
- Procedure: A solution of propiophenone in ether is treated with gaseous methyl nitrite, generated by dropping sulfuric acid into a mixture of sodium nitrite and methyl alcohol.[\[6\]](#) Hydrogen chloride is bubbled through the reaction mixture.[\[6\]](#) The reaction is allowed to proceed for several hours. The resulting oxime is extracted with an aqueous sodium hydroxide solution and then precipitated by adding hydrochloric acid.[\[6\]](#)

- Step 2: Hydrolysis to **1-Phenyl-1,2-propanedione**

- Materials: **1-Phenyl-1,2-propanedione-2-oxime**, Formaldehyde, Hydrochloric Acid, Alcohol.
- Procedure: The oxime intermediate is hydrolyzed in a mixed solution of formaldehyde, hydrochloric acid, and an alcohol to yield the final product, **1-Phenyl-1,2-propanedione**.[\[12\]](#)

Asymmetric Reduction to 1-Phenyl-1,2-propanediol

1-Phenyl-1,2-propanedione can be stereoselectively reduced to form chiral diols, which are valuable building blocks in pharmaceutical synthesis. A common method employs baker's yeast for asymmetric reduction.

- Objective: To reduce **1-phenyl-1,2-propanedione** to (−)-(1R,2S)-1-phenyl-1,2-propanediol with high enantiomeric excess.[3]
- Materials: **1-Phenyl-1,2-propanedione**, freeze-dried Baker's yeast, water, tert-butyl methyl ether (BME), anhydrous magnesium sulfate.
- Procedure:
 - Suspend baker's yeast in warm water in an Erlenmeyer flask and stir to activate.
 - Add **1-Phenyl-1,2-propanedione** to the yeast suspension.
 - Allow the reaction to proceed at room temperature with continuous stirring.
 - Monitor the reaction progress by TLC until the starting material is consumed (typically 40–60 minutes).[3]
 - Once the reaction is complete, extract the product from the aqueous mixture using BME.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and evaporate the solvent to obtain the crude 1-Phenyl-1,2-propanediol.
 - Characterize the product using IR spectroscopy (to confirm the presence of O-H and absence of C=O) and GC-MS.[3]

Applications in Dental Composites

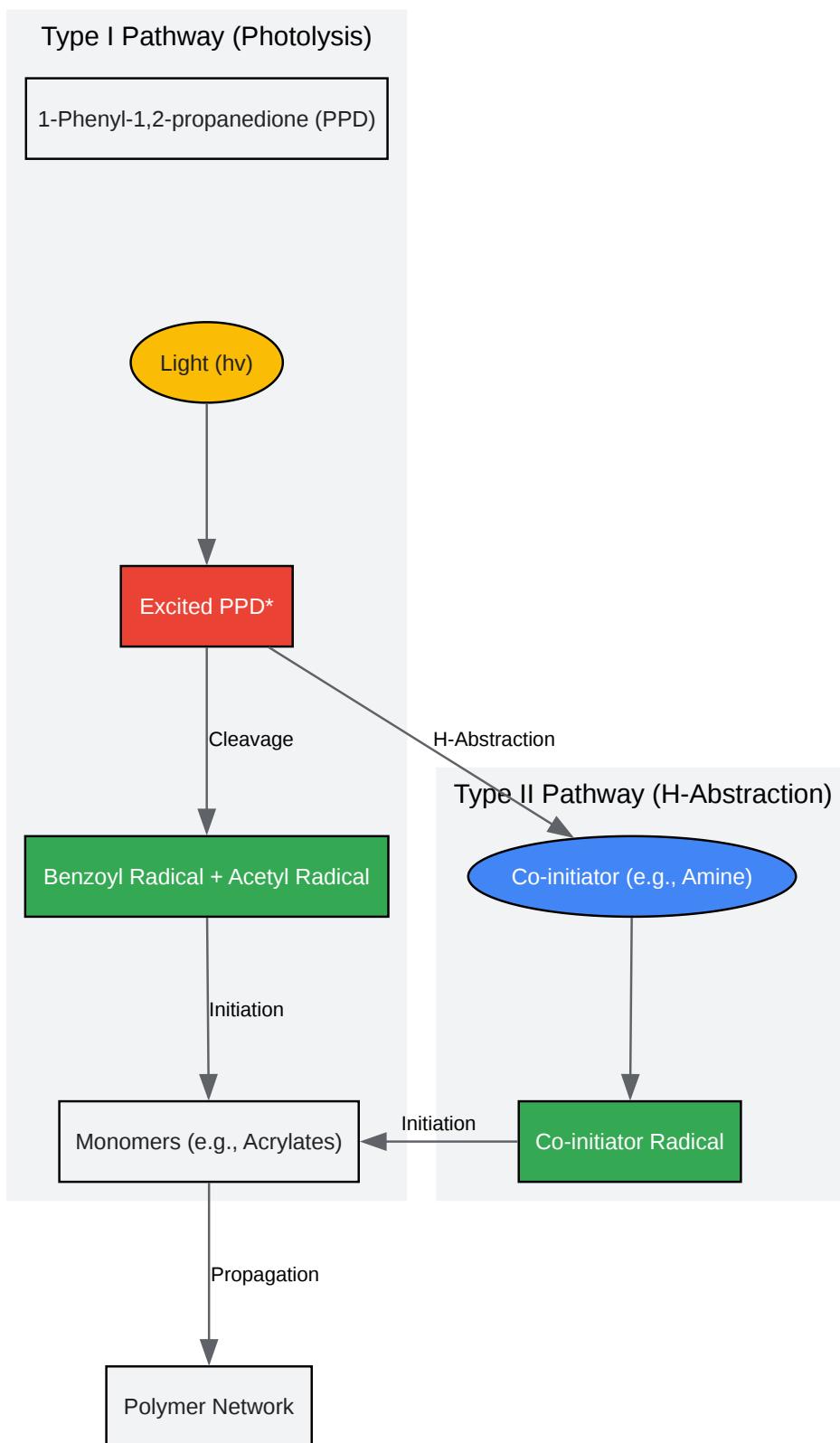
1-Phenyl-1,2-propanedione is a well-established photoinitiator in dental resin composites, often used as an alternative or in conjunction with camphorquinone (CQ).[11][13]

Photoinitiation Mechanism

1-Phenyl-1,2-propanedione can function as both a Type I and a Type II photoinitiator.[\[13\]](#)

- Type I Photoinitiation (Photolysis): Upon absorption of light (in the 300-400 nm range), the C-C bond between the two carbonyl groups undergoes cleavage, directly forming two free radicals that can initiate polymerization.[\[4\]](#)[\[13\]](#)
- Type II Photoinitiation (Hydrogen Abstraction): In the presence of a co-initiator, typically a tertiary amine, the excited state of **1-Phenyl-1,2-propanedione** abstracts a hydrogen atom from the amine. This process generates an amine-derived radical which then initiates the polymerization chain reaction.[\[4\]](#)[\[13\]](#)

The following diagram illustrates the dual photoinitiation pathways of **1-Phenyl-1,2-propanedione**.

[Click to download full resolution via product page](#)**Photoinitiation pathways of 1-Phenyl-1,2-propanedione.**

Experimental Use in Dental Resins

- Objective: To evaluate the effect of **1-Phenyl-1,2-propanedione** as a photoinitiator on the properties of experimental dental composites.
- Materials: Bisphenol A glycidyl methacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), **1-Phenyl-1,2-propanedione** (PPD), camphorquinone (CQ) (for comparison), an aliphatic amine co-initiator, and a silanized filler (e.g., silica).
- Procedure for Composite Formulation:
 - Prepare the organic matrix by mixing BisGMA and TEGDMA (e.g., in a 60:40 wt% ratio).
[\[11\]](#)
 - Incorporate the photoinitiator system. For a PPD-based system, add a specific weight percentage of PPD (e.g., 0.38 wt%) and the amine co-initiator.[\[11\]](#) For a control group, use CQ.
 - Mechanically blend the organic matrix with the silanized filler until a homogeneous paste is formed.
- Curing and Testing:
 - Place the composite material into molds of specific dimensions for various tests.
 - Light-cure the samples using a dental curing unit (e.g., halogen lamp or LED) with a defined energy density.
 - Perform mechanical and chemical tests such as Knoop hardness, flexural strength, Young's modulus, and degree of conversion to evaluate the performance of the PPD-based composite.[\[11\]](#)[\[13\]](#) Studies have shown that PPD-based systems can offer similar mechanical properties to CQ systems with the advantage of reduced yellowing.[\[11\]](#)[\[13\]](#)

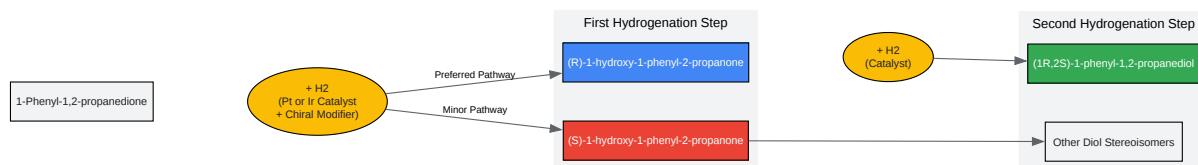
Role in Asymmetric Synthesis

The hydrogenation of **1-Phenyl-1,2-propanedione** is a significant reaction for producing chiral hydroxyketones and diols, which are important intermediates in the synthesis of

pharmaceuticals like ephedrine.[8] The reaction can be controlled to favor the formation of specific stereoisomers.

The hydrogenation proceeds in a stepwise manner, first reducing one carbonyl group to a hydroxyl group, forming a hydroxyketone, and then reducing the second carbonyl group to yield a diol. The use of a chiral modifier, such as cinchonidine, on a metal catalyst (e.g., Platinum or Iridium) can induce enantioselectivity.[8][10]

The following diagram illustrates the reaction pathway for the enantioselective hydrogenation of **1-Phenyl-1,2-propanedione**.



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Enantioselective hydrogenation of **1-Phenyl-1,2-propanedione**.

Kinetic studies have shown that the hydrogenation of the carbonyl group attached to the phenyl ring is generally preferred.[8] The in-situ modification of the catalyst with a chiral modifier like cinchonidine can lead to a high yield of the (R)-hydroxyketone, with enantiomeric excesses reported to be around 64%. [8] Further hydrogenation of the (R)-hydroxyketone predominantly yields the (1R,2S)-diol.[8]

Conclusion

1-Phenyl-1,2-propanedione is a chemical compound with significant utility in both industrial and research settings. Its role as a photoinitiator in dental materials is well-documented, offering an alternative to traditional systems with potential benefits in aesthetics. Furthermore, its value as a prochiral substrate for asymmetric synthesis highlights its importance in the

development of pharmaceuticals and other fine chemicals. This guide provides a foundational understanding of its properties, synthesis, and key applications, intended to support the work of researchers and professionals in related fields.

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